Iofolastat
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Overview
Description
It is a small molecule that exhibits high affinity for prostate-specific membrane antigen (PSMA), making it particularly useful in molecular imaging for prostate cancer . The compound is radiolabeled with iodine-123, which allows for gamma scintigraphy imaging of PSMA-expressing prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iofolastat involves the incorporation of iodine-123 into a glutamate-urea-lysine analogue. The specific synthetic route and reaction conditions are proprietary and not widely published. the general process involves the radiolabeling of the precursor molecule with iodine-123 under controlled conditions to ensure high purity and specific activity .
Industrial Production Methods: Industrial production of this compound typically involves the use of automated synthesis modules to ensure reproducibility and safety. The process includes the preparation of the precursor molecule, radiolabeling with iodine-123, purification, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Iofolastat primarily undergoes radiolabeling reactions. The key reaction involves the substitution of a hydrogen atom with iodine-123 in the precursor molecule. This radiolabeling reaction is typically carried out under mild conditions to preserve the integrity of the molecule .
Common Reagents and Conditions:
Reagents: Precursor molecule (glutamate-urea-lysine analogue), iodine-123.
Conditions: Mild reaction conditions, typically involving aqueous or organic solvents, and controlled temperature and pH to ensure high yield and purity
Major Products: The major product of the radiolabeling reaction is this compound I-123, which is then purified and formulated for clinical use .
Scientific Research Applications
Iofolastat has several scientific research applications, particularly in the field of medical imaging:
Chemistry: Used as a radiolabeled tracer in the study of PSMA expression and distribution in biological systems
Biology: Helps in understanding the biological pathways and mechanisms involving PSMA in prostate cancer
Medicine: Primarily used in the imaging of prostate cancer to detect and monitor metastatic disease. .
Industry: Utilized in the development and testing of new diagnostic radiopharmaceuticals and imaging techniques
Mechanism of Action
Iofolastat exerts its effects by selectively binding to PSMA, a cell surface protein highly expressed in prostate cancer cells. The radiolabeled compound allows for the visualization of PSMA-expressing cells using gamma scintigraphy. This imaging technique provides detailed information on the location and extent of prostate cancer, aiding in diagnosis and treatment planning .
Comparison with Similar Compounds
MIP-1072: Another PSMA inhibitor used for imaging prostate cancer.
MIP-1095: Similar to MIP-1072, used for imaging and potentially therapeutic applications.
Comparison: Iofolastat is unique in its use of iodine-123 as the radiolabel, which provides high-resolution imaging with minimal radiation exposure to the patient. Compared to other PSMA inhibitors like MIP-1072 and MIP-1095, this compound offers distinct advantages in terms of imaging quality and safety .
Properties
CAS No. |
949575-20-6 |
---|---|
Molecular Formula |
C19H26IN3O7 |
Molecular Weight |
535.3 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)methylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C19H26IN3O7/c20-13-6-4-12(5-7-13)11-21-10-2-1-3-14(17(26)27)22-19(30)23-15(18(28)29)8-9-16(24)25/h4-7,14-15,21H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,29)(H2,22,23,30)/t14-,15-/m0/s1 |
InChI Key |
OXUUJYOSVPMNKP-GJZGRUSLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)I |
SMILES |
C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Canonical SMILES |
C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Appearance |
Solid powder |
949575-20-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-(1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid MIP 1072 MIP-1072 MIP1072 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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